

The Biological Significance of the DHFR Intron 1 Polymorphism: A Technical Guide

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Compound of Interest

Compound Name: DHFR-IN-19

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This in-depth technical guide explores the biological significance of the dihydrofolate reductase (DHFR) intron 1 polymorphism, with a primary focus on the well-characterized 19-base pair (bp) insertion/deletion. Dihydrofolate reductase is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a key player in DNA synthesis, repair, and methylation. Consequently, variations in the DHFR gene can have significant implications for disease susceptibility and response to therapeutic agents, particularly antifolates like methotrexate.

The DHFR Intron 1 19-bp Deletion Polymorphism (rs70991108)

A prevalent polymorphism within the first intron of the DHFR gene involves the insertion or deletion of a 19-bp sequence. This variation is located approximately 60 bases from the splice donor site.^[1] Although situated in a non-coding region, this polymorphism has been shown to be functional, influencing DHFR expression and subsequently impacting folate metabolism and clinical outcomes.

The proposed mechanism for its functional effect involves the alteration of a binding site for the Sp1 transcription factor.^[2] The 19-bp sequence contains a putative Sp1 binding site, and its deletion may affect the transcriptional regulation of the DHFR gene.^[3] However, the precise

impact on DHFR expression has been a subject of debate in the literature, with some studies reporting increased expression with the deletion allele and others showing no significant effect. [2][4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the DHFR intron 1 19-bp deletion polymorphism from various studies.

Table 1: Association of DHFR 19-bp Deletion Polymorphism with Cancer Risk

Cancer Type	Genotype	Odds Ratio (OR)	95% Confidence Interval (CI)	Population/ Study Details	Citation
Breast Cancer	+/- vs +/+	1.26	0.96 - 1.66	Multivitamin users	[5]
Breast Cancer	-/- vs +/+	1.52	1.08 - 2.13	Multivitamin users	[5]
Breast Cancer	-/- vs +/+	1.18	0.93 - 1.51	Overall population	[6]
Autism	Deletion carriers	2.69	1.00 - 7.28	-	[7]
Nonsyndromic Cleft Lip with or without Cleft Palate	D/D vs W/W	0.33	0.32 - 0.88	Recessive model	[8]

Table 2: Effect of DHFR 19-bp Deletion Polymorphism on Folate Metabolism and Gene Expression

Parameter	Genotype	Effect	Study Details	Citation
DHFR mRNA Expression	-/- vs +/+	4.8-fold increase	Lymphocytes	[5]
DHFR mRNA Expression	del/del vs ins/ins	~1.5-fold increase (non-significant)	-	[4]
Red Blood Cell Folate	del/del vs WT/WT	Lower concentrations with low folic acid intake	Framingham Offspring Study	[1]
Unmetabolized Folic Acid in Plasma	del/del vs WT/WT	Increased prevalence with high folic acid intake	Framingham Offspring Study	[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate genotyping of the DHFR intron 1 polymorphism. Below are methodologies frequently cited in the literature.

Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

While specific enzyme and fragment sizes are not consistently detailed across general literature, the PCR-RFLP method involves the following general steps:

- **DNA Extraction:** Genomic DNA is isolated from peripheral blood leukocytes or other appropriate tissue samples using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[9]
- **PCR Amplification:** The region of intron 1 containing the 19-bp insertion/deletion is amplified using specific primers.

- **Restriction Enzyme Digestion:** The PCR product is then digested with a restriction enzyme that has a recognition site altered by the presence or absence of the 19-bp sequence.
- **Gel Electrophoresis:** The digested fragments are separated by size on an agarose or polyacrylamide gel. The resulting banding pattern indicates the genotype (insertion/insertion, insertion/deletion, or deletion/deletion).[\[10\]](#)

TaqMan® Allelic Discrimination Assay

This real-time PCR method is a high-throughput and reliable technique for genotyping.

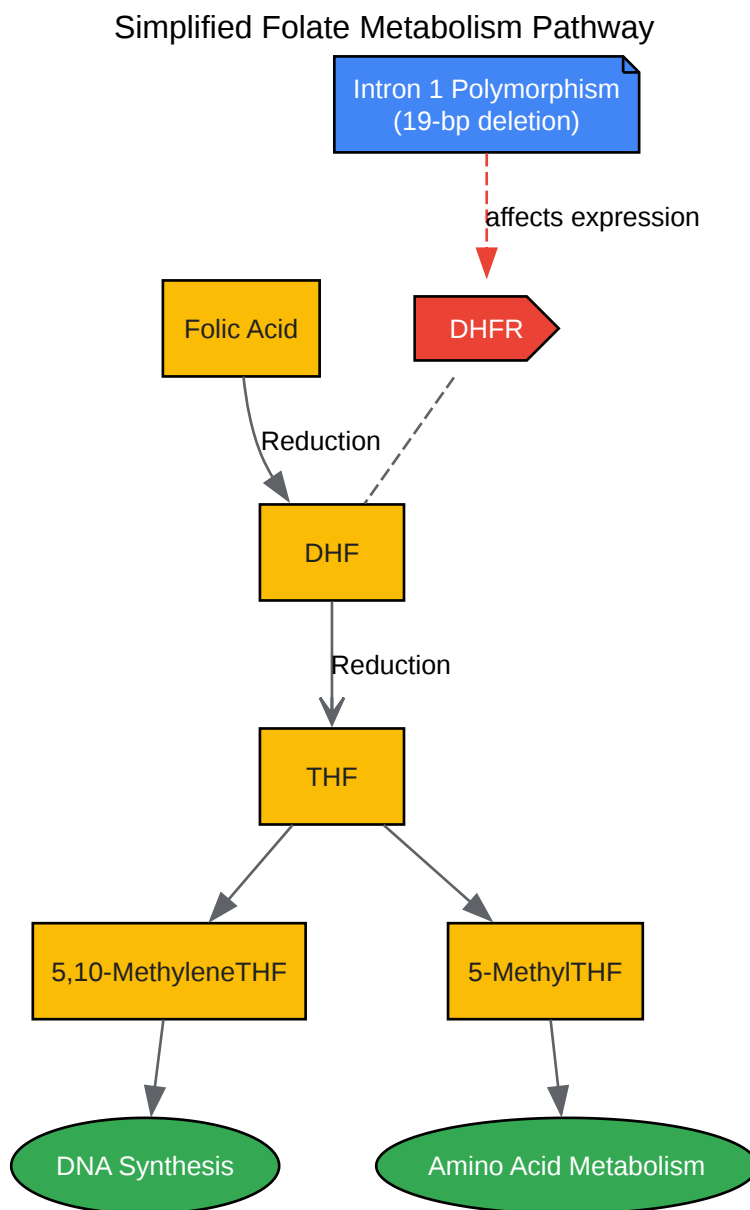
- **DNA Preparation:** High-quality genomic DNA is extracted and quantified.
- **Assay Components:**
 - **Forward and Reverse Primers:** To amplify the region containing the polymorphism. An example of primers used are:
 - **Forward:** 5'-TCGCTGTGTCCCAGAACATG-3'[\[1\]](#)[\[11\]](#)
 - **Reverse:** 5'-AGCGCAGACCGCAAGTCTG-3'[\[1\]](#)[\[11\]](#)
 - **TaqMan® Probes:** Two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC), are used. The probes are designed to hybridize specifically to either the insertion or the deletion sequence.[\[1\]](#)[\[11\]](#)
 - **Insertion Allele (FAM):** ACC TGG GCG GGA CGC G[\[1\]](#)
 - **Deletion Allele (VIC):** TGG CCG ACT CCC GGC G[\[1\]](#)
- **Real-Time PCR:** The reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence emitted by the probes during amplification.
- **Genotype Calling:** The software analyzes the endpoint fluorescence to determine the genotype of each sample.

PCR Cycling Conditions (Example):

- Initial Denaturation: 95°C for 10 minutes[1][11]
- Cycling (50 cycles):
 - 92°C for 15 seconds[1][11]
 - 60°C for 1 minute[1][11]

Visualizations

Folate Metabolism Pathway

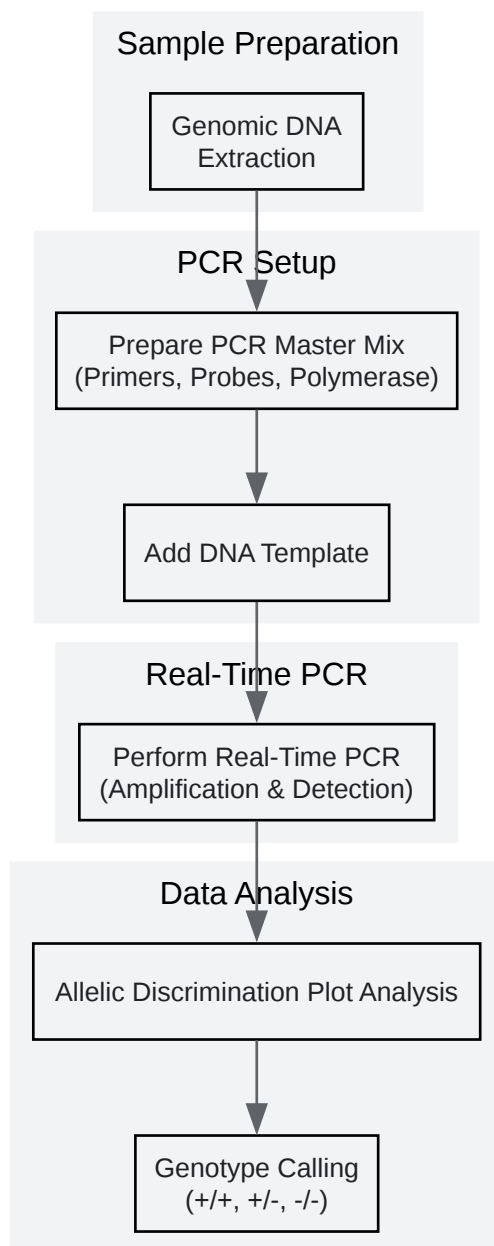


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Caption: Simplified overview of the folate metabolism pathway highlighting the central role of DHFR.

Experimental Workflow for TaqMan Genotyping

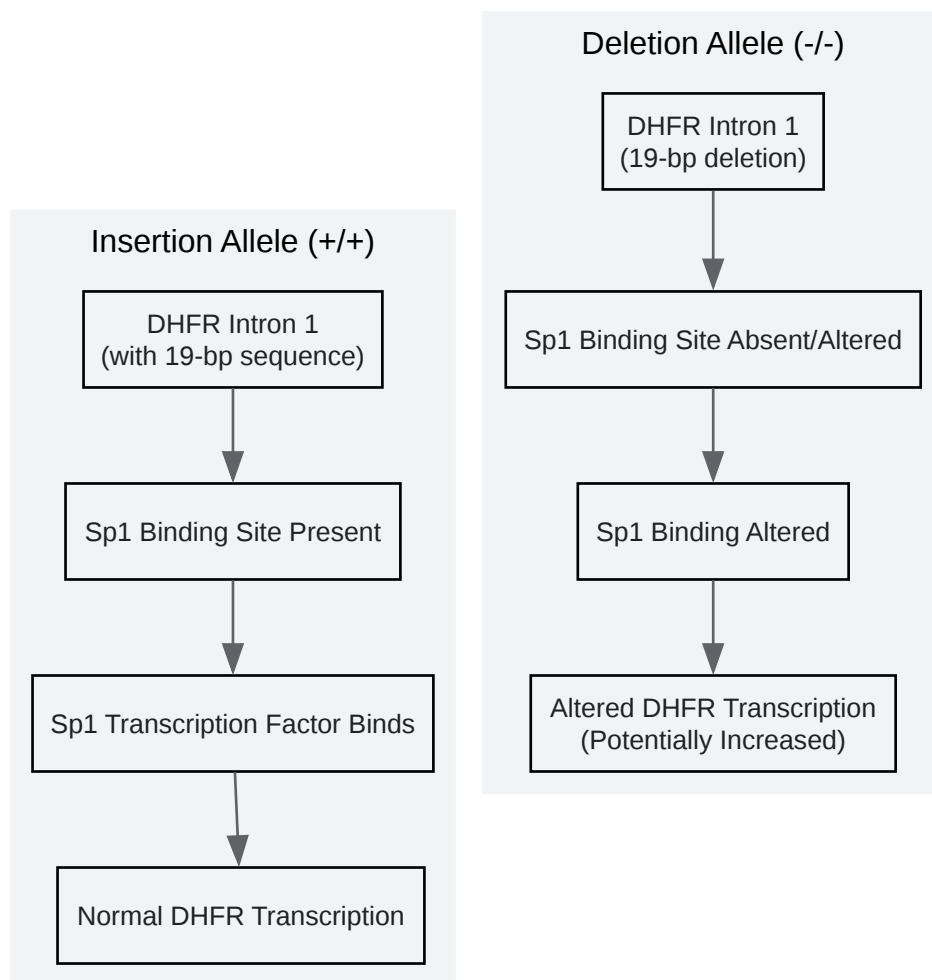
TaqMan Allelic Discrimination Workflow

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Caption: Workflow for genotyping the DHFR intron 1 polymorphism using the TaqMan assay.

Logical Relationship of the 19-bp Deletion and Gene Expression

Proposed Mechanism of the DHFR 19-bp Deletion



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Caption: Logical diagram illustrating the potential impact of the 19-bp deletion on Sp1 binding and DHFR gene transcription.

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